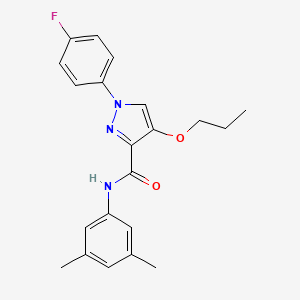

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Description

N-(3,5-Dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative featuring a 3,5-dimethylphenyl group on the carboxamide nitrogen, a 4-fluorophenyl substituent at the pyrazole 1-position, and a propoxy chain at the pyrazole 4-position. This compound has been studied for its role in inhibiting photosynthetic electron transport (PET) in chloroplasts, with demonstrated bioactivity against spinach chloroplasts (IC50 ~10 µM) . Its structural design integrates lipophilic and electron-withdrawing substituents, which enhance its binding affinity to photosystem II (PSII) targets.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-4-9-27-19-13-25(18-7-5-16(22)6-8-18)24-20(19)21(26)23-17-11-14(2)10-15(3)12-17/h5-8,10-13H,4,9H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBYQWDPVXQWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC(=CC(=C2)C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole intermediate.

Introduction of the fluorophenyl group: The pyrazole intermediate is then reacted with a fluorobenzene derivative under conditions that facilitate electrophilic aromatic substitution.

Attachment of the dimethylphenyl group: This step involves the reaction of the intermediate with a dimethylbenzene derivative, often using a Friedel-Crafts alkylation reaction.

Addition of the propoxy group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The PET-inhibiting activity of pyrazole-carboxamide derivatives is highly sensitive to substituent positioning and electronic properties. Below is a comparative analysis of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide with structurally related compounds:

Key Findings:

Substituent Position and Electronic Effects :

- Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition by increasing electrophilicity, which stabilizes interactions with PSII proteins .

- Lipophilic substituents (e.g., methyl) improve membrane permeability, as seen in the target compound and N-(2,5-dimethylphenyl)- derivatives .

Steric Considerations :

- Bulky substituents (e.g., tert-butyl in compound 4h) may reduce binding efficiency due to steric clashes, though this remains untested for PET inhibition .

Activity Trends and Structure-Activity Relationships (SAR)

- 3,5-Disubstituted Analogues : Both 3,5-dimethylphenyl and 3,5-difluorophenyl derivatives exhibit similar IC50 values (~10 µM), suggesting that lipophilicity (methyl) and electron withdrawal (fluorine) are equally critical for activity .

- Ortho-Substituted Analogues : N-(2,5-dimethylphenyl)- and N-(2,5-difluorophenyl)- derivatives show slightly reduced activity in preliminary assays, likely due to suboptimal spatial alignment with target sites .

Biological Activity

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the Pyrazole Core : This is the foundational step where the pyrazole structure is formed.

- Introduction of Substituents : Substituents such as 3,5-dimethylphenyl and 4-fluorophenyl are introduced through specific reaction conditions involving catalysts and solvents.

The optimization of these methods can enhance yield and purity, crucial for subsequent biological evaluations .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may exert its effects by:

- Binding to Enzymes : Inhibiting enzymes that are critical in cancer cell proliferation.

- Targeting Receptors : Modulating receptor activity that influences cell signaling pathways.

These interactions lead to altered cellular functions, which can result in antiproliferative effects against various cancer cell lines .

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, structural modifications can enhance cytotoxicity towards malignant cells. The compound has shown promise in targeting various enzymes involved in cancer progression, including thymidylate synthase and histone deacetylases (HDAC) .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, although specific data on its efficacy against particular strains remains limited. Comparative studies with related compounds indicate that certain substituents can enhance antimicrobial properties .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A recent investigation demonstrated that modifications on the pyrazole scaffold lead to compounds with improved selectivity against cancer cell lines while minimizing toxicity to normal cells. The study emphasized the importance of substituent positioning for enhancing bioactivity .

- Antimicrobial Evaluation : Another study evaluated several pyrazole derivatives against common bacterial strains. Results indicated that compounds with specific functional groups exhibited significant inhibition zones, suggesting potential for development into therapeutic agents .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.